molecular formula C9H10BrNO B8693906 6-Bromo-3-cyclopropyl-2-methoxypyridine

6-Bromo-3-cyclopropyl-2-methoxypyridine

Cat. No.: B8693906
M. Wt: 228.09 g/mol
InChI Key: ZYOCLLKGLHOQTP-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-2-methoxypyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-3-cyclopropyl-2-methoxypyridine

InChI

InChI=1S/C9H10BrNO/c1-12-9-7(6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3

InChI Key

ZYOCLLKGLHOQTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (36 mg) was added to a suspension of 6-bromo-3-iodo-2-methoxypyridine (1.0 g), cyclopropylboronic acid (547 mg), triphenylphosphine (84 mg) and potassium carbonate (1.32 g) in toluene (20 mL) and water (1 mL), and the mixture was stirred at 110° C. for 4.5 hours. Water and ethyl acetate were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1→96:4) to give the title compound as a colorless oil (782 mg).
Quantity
1 g
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reactant
Reaction Step One
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547 mg
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reactant
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1.32 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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